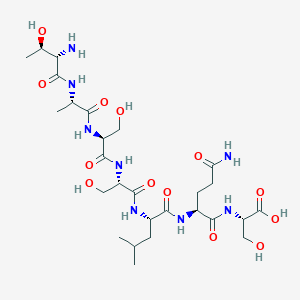
CID 78064185
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78064185” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78064185 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. This involves optimizing the reaction conditions to ensure maximum yield and purity while minimizing the production cost and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: CID 78064185 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
CID 78064185 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects, such as targeting specific molecular pathways involved in diseases. Additionally, in industry, the compound may be utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of CID 78064185 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications and side effects.
Comparison with Similar Compounds
Similar Compounds: CID 78064185 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. Examples of similar compounds can be found in the PubChem database, where structural similarity searches can identify related molecules.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These properties may include its reactivity, stability, and potential biological activity, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C4H3FNSi |
|---|---|
Molecular Weight |
112.16 g/mol |
InChI |
InChI=1S/C4H3FNSi/c5-4-1-2-6(7)3-4/h1-3H |
InChI Key |
GEZDBUWMBKCTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1F)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[4-(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B12526838.png)
![2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol](/img/structure/B12526842.png)




![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)

![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)

![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)

